molecular formula C15H10N4O2S B2433700 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1203297-72-6

4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2433700
CAS RN: 1203297-72-6
M. Wt: 310.33
InChI Key: CFTBGYLCIDTZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” is a thiadiazole-functionalized compound. It has been used in the synthesis of metal-organic frameworks (MOFs) and covalent triazine frameworks (CTFs) for various applications .


Synthesis Analysis

The compound has been synthesized under solvothermal conditions using ZrCl4 and the H2BTDB ligand in DMF (N, N-dimethylformamide). The phase-purity of the synthesized compound was ascertained by X-ray powder diffraction (XRPD) analysis, Fourier transform infrared (FT-IR) spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of the compound is complex, incorporating the π-conjugated, thiadiazole-functionalized H2BTDB {H2BTDB = 4,4′- (benzo [c] [1,2,5]thiadiazole-4,7-diyl)dibenzoic acid} ligand .


Chemical Reactions Analysis

The compound has been involved in photocatalyst-free, visible-light promoted, direct conversion of C (sp2)–H to C (sp2)–N method. Multipurpose benzothiadiazoles are used as model synthons and secondary amines as aminating agents .


Physical And Chemical Properties Analysis

The compound is thermally stable up to 400 °C. XRPD experiments verify that activated 1 ′ retains its crystallinity when exposed to water, acetic acid, and 1 M HCl solutions .

Scientific Research Applications

Organic Electronics and Optoelectronics

Mechanism of Action

The compound’s mechanism of action involves both energy and electron transfer processes as well as electrostatic interactions between the hydroxyl group of TNP and the Lewis basic N-donor sites of the BTDB ligand .

Future Directions

The compound shows promise in the field of luminescent sensor materials for the long-term, practical sensing of TNP . It also has potential applications in the construction of covalent organic frameworks (COFs) for environmental-friendly photocatalysis .

properties

IUPAC Name

4-(2,1,3-benzothiadiazole-5-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c20-14-8-19(13-4-2-1-3-11(13)16-14)15(21)9-5-6-10-12(7-9)18-22-17-10/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTBGYLCIDTZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.